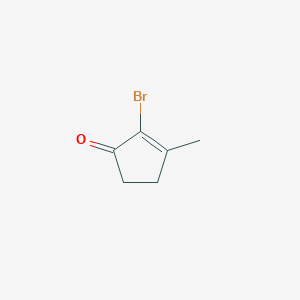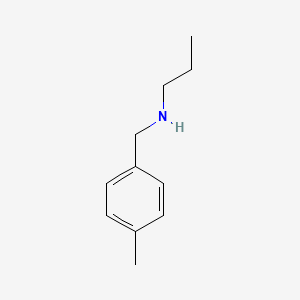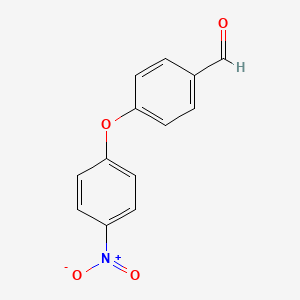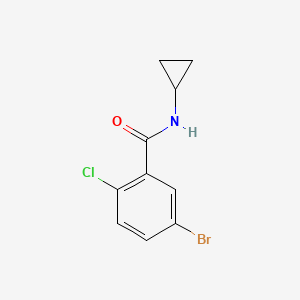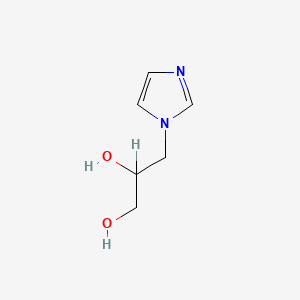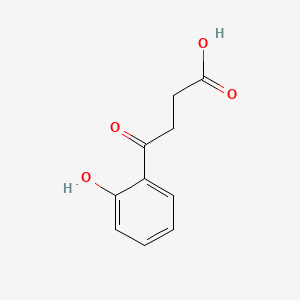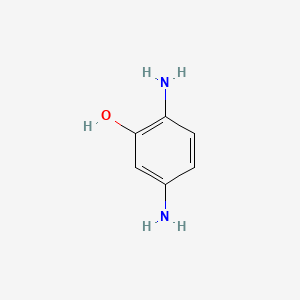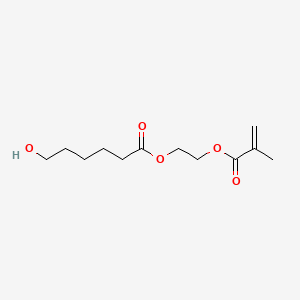
Propiolic acid, sodium salt
Overview
Description
Propiolic Acid Sodium Salt (CAS 920-38-7) is an organic compound with the molecular formula C₃HNaO₂ . It is also known as Acetylenecarboxylic Acid Sodium Salt . This compound has applications in biochemical and pharmaceutical research .
Synthesis Analysis
Propiolic acid sodium salt can be synthesized by neutralizing propionic acid with sodium hydroxide . The reaction is as follows:CH₃CH₂COOH + NaOH → CH₃CH₂COONa + H₂O Scientific Research Applications
Bactericidal and Fungicidal Properties
Sodium propiolate has been noted for its bactericidal and fungicidal properties, which could be useful in preventing bacterial and fungal growth in various settings .
Corrosion Inhibition
It has been identified as a corrosion inhibitor that can prevent rust formation on metal surfaces, which is valuable in materials science and engineering applications .
Safety and Hazards
Mechanism of Action
Target of Action
Sodium propiolate, also known as propiolic acid sodium salt, is primarily used as an antimicrobial agent for food preservation . It is the sodium salt of propionic acid and is generally recognized as safe (GRAS) by the FDA .
Mode of Action
Sodium propiolate acts as an antimicrobial agent by inhibiting the growth of molds, yeasts, and bacteria . It is believed to accumulate in the cell and compete with alanine and other amino acids necessary for the growth of microorganisms .
Biochemical Pathways
Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . In the context of propionic acid production, these pathways are involved directly or indirectly .
Pharmacokinetics
It is known that sodium propiolate is used as a food additive and is generally recognized as safe (gras) by the fda . This suggests that it has acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for its intended use.
Result of Action
The primary result of sodium propiolate’s action is the inhibition of microbial growth, making it an effective preservative . In addition, it has been shown to have anti-inflammatory effects , and it can significantly reduce the translocation of NF-κB, a protein complex that controls the transcription of DNA .
Action Environment
Sodium propiolate is effective in a variety of environments due to its stability and solubility. It is soluble in water, which allows it to be easily incorporated into various food products . Its effectiveness as a preservative can be influenced by factors such as pH, temperature, and the presence of other food components .
properties
IUPAC Name |
sodium;prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLVRCRDPVJBKL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
471-25-0 (Parent) | |
| Record name | Propiolic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60238822 | |
| Record name | Propiolic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propiolic acid, sodium salt | |
CAS RN |
920-38-7 | |
| Record name | Propiolic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiolic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)
